![molecular formula C19H20FN3O3S B14859337 1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine](/img/structure/B14859337.png)
1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of fluorobenzenesulfonyl, methylphenylhydrazinylidene, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate ketone or aldehyde to form the hydrazone intermediate.
Sulfonylation: Introducing the 2-fluorobenzenesulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Pyrrolidinylation: Incorporating the pyrrolidinyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the hydrazone or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific applications. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(2-chlorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one
- (2E)-2-(2-bromobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
The presence of the fluorine atom in (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds.
Properties
Molecular Formula |
C19H20FN3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2E)-2-(2-fluorophenyl)sulfonyl-2-[(4-methylphenyl)hydrazinylidene]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H20FN3O3S/c1-14-8-10-15(11-9-14)21-22-18(19(24)23-12-4-5-13-23)27(25,26)17-7-3-2-6-16(17)20/h2-3,6-11,21H,4-5,12-13H2,1H3/b22-18+ |
InChI Key |
ODPUPSGVOVGOAQ-RELWKKBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)N2CCCC2)/S(=O)(=O)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)
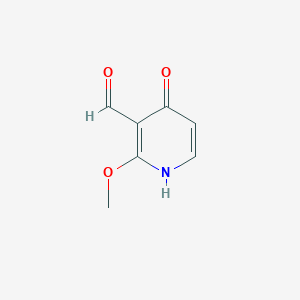

![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)
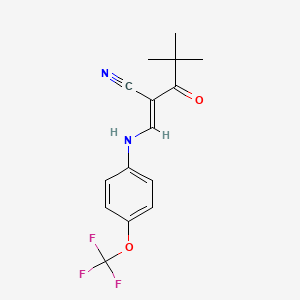
![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)

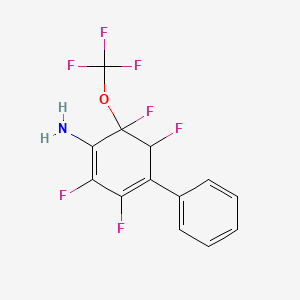
![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B14859317.png)
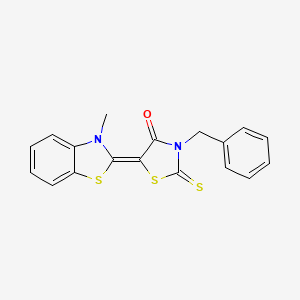
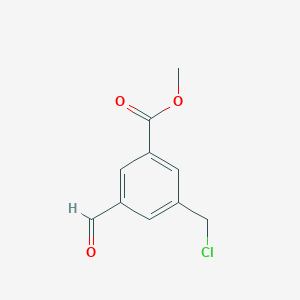
![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)
